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molecular formula C9H11ClN2O3 B2978136 Ethyl 4-nitrobenzene-1-carboximidate hydrochloride CAS No. 40546-45-0

Ethyl 4-nitrobenzene-1-carboximidate hydrochloride

Cat. No. B2978136
M. Wt: 230.65
InChI Key: UFCWXDCMAFVBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108932B2

Procedure details

To a solution of 4-nitrobenzonitrile (27 g, 182 mmol) in EtOH (128 ml, 2187 mmol) under nitrogen was added acetyl chloride (104 ml, 1458 mmol) dropwise at 0° C. over 1 h, and the reaction was warmed to room temperature. The flask was sealed and the reaction was stirred for 56 h. The resulting precipitate (4-nitrobenzamide) was collected by filtration, and the filtrate was treated with diethyl ether. The resulting precipitate was collected by filtration, washed with diethyl ether and air dried to give the title compound (26.7 g, 58%): mp 198-200° C.; 1H NMR (400 MHz, DMSO-d6) δ 8.37-8.30 (m, 2H), 8.21-8.13 (m, 2H), 7.35 (s, 1H), 7.22 (s, 1H), 7.09 (s, 1H), 4.34 (q, J=7.1 Hz, 2H), 1.32 (t, J=7.1 Hz, 3H); EIMS m/z 193 [M+].
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
128 mL
Type
reactant
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:12][CH2:13][OH:14].C([Cl:18])(=O)C>>[ClH:18].[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8](=[NH:9])[O:14][CH2:13][CH3:12])=[CH:10][CH:11]=1)([O-:3])=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C#N)C=C1
Name
Quantity
128 mL
Type
reactant
Smiles
CCO
Name
Quantity
104 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 56 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sealed
FILTRATION
Type
FILTRATION
Details
The resulting precipitate (4-nitrobenzamide) was collected by filtration
ADDITION
Type
ADDITION
Details
the filtrate was treated with diethyl ether
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
56 h
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C1=CC=C(C(OCC)=N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.7 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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